1-[(6-Aminohexyl)amino]heptadecan-2-OL
Description
1-[(6-Aminohexyl)amino]heptadecan-2-OL is a long-chain amino alcohol characterized by a 17-carbon heptadecanol backbone substituted with a 6-aminohexylamino group at position 1 and a hydroxyl group at position 2.
Properties
CAS No. |
62745-99-7 |
|---|---|
Molecular Formula |
C23H50N2O |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-(6-aminohexylamino)heptadecan-2-ol |
InChI |
InChI=1S/C23H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-23(26)22-25-21-18-15-14-17-20-24/h23,25-26H,2-22,24H2,1H3 |
InChI Key |
ZYQRFCREJZJYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CNCCCCCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Aminohexyl)amino]heptadecan-2-OL typically involves the reaction of heptadecan-2-ol with 6-aminohexylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process involves the nucleophilic substitution of the hydroxyl group in heptadecan-2-ol by the aminohexyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Aminohexyl)amino]heptadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
1-[(6-Aminohexyl)amino]heptadecan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-[(6-Aminohexyl)amino]heptadecan-2-OL involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chain Length and Substitution Patterns
The compound’s heptadecanol backbone distinguishes it from shorter-chain analogs. For example:
- 1-[(2-Aminoethyl)amino]octadecan-2-OL (18-carbon chain) in shares a similar amino alcohol motif but with a shorter 2-aminoethyl substituent and an additional methyl group, resulting in higher hydrophobicity .
- N-(6-Aminohexyl)carboxamide derivatives (e.g., compounds 5k and 5l in ) feature a 6-aminohexyl group but lack the hydroxylated aliphatic chain, instead incorporating aromatic heterocycles (pyridoindole), which enhance π-π stacking interactions and alter solubility .
Functional Group Diversity
- Chlorhexidine Derivatives: describes 1-(6-Aminohexyl)-5-(4-chlorophenyl)biguanide, which replaces the hydroxyl group with a biguanide moiety. This modification significantly enhances antimicrobial activity but reduces solubility in polar solvents .
- Oxochlorhexidine () and related compounds introduce glucityl triazine or oxazinone groups, further diversifying reactivity and biological targeting compared to the simpler amino alcohol structure of the target compound .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
